(2-Methylprop-2-en-1-yl)cyclopropane
Description
Significance of Cyclopropane (B1198618) Scaffolds in Advanced Organic Synthesis and Natural Product Chemistry
The three-membered ring of cyclopropane is a recurring and often essential feature in a vast array of natural products, including terpenoids, alkaloids, and fatty acids. rsc.orgrsc.org Its presence in these molecules is frequently crucial for their biological activities. rsc.org Consequently, the cyclopropane framework is not just a synthetic curiosity but a highly valued motif in medicinal chemistry and drug discovery. researchgate.netnih.govacs.org The incorporation of a cyclopropane ring into a drug molecule can enhance metabolic stability, improve binding to biological targets by enforcing a specific conformation, and favorably modulate pharmacokinetic properties. rsc.orgresearchgate.net
In organic synthesis, cyclopropane derivatives are powerful and versatile building blocks. thieme-connect.comrsc.org The inherent ring strain of the molecule makes these compounds prone to selective ring-opening reactions, providing access to complex molecular skeletons that would be challenging to assemble through other means. thieme-connect.comontosight.ai Synthetic chemists have developed a multitude of strategies, such as cyclopropanation-ring-opening sequences and formal cycloadditions, to harness this reactivity for the efficient construction of natural products and other complex targets. thieme-connect.comnih.gov
The Unique Structural and Reactivity Profile of Cyclopropane Derivatives
The chemistry of cyclopropane is dominated by its unique structure and bonding. The triangular arrangement forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon. wikipedia.orgquora.compharmaguideline.com This severe angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a high degree of ring strain, estimated at 27.5 kcal/mol. wikipedia.orgyoutube.com
This strain has profound consequences for the molecule's bonding and reactivity. The carbon-carbon bonds are described as "bent bonds," with the electron density located outside the direct internuclear axis. wikipedia.orgyoutube.com This arrangement imparts partial double-bond (or π-character) to the C-C bonds, making the cyclopropane ring behave in some respects like an alkene. youtube.com For instance, cyclopropane can undergo addition reactions with reagents like bromine, leading to ring cleavage to form 1,3-dibromopropane. pharmaguideline.com
The reactivity is highly dependent on the substituents attached to the ring. nih.govresearchgate.net For example, cyclopropanes bearing both an electron-donating group and an electron-withdrawing group, known as donor-acceptor cyclopropanes, are particularly reactive. thieme-connect.comresearchgate.net The "push-pull" electronic effect facilitates ring-opening under mild conditions to form 1,3-zwitterionic intermediates, which can be trapped in various subsequent reactions to rapidly build molecular complexity. thieme-connect.com
| Property | Description | Reference |
| C-C-C Bond Angle | 60° | wikipedia.orgquora.com |
| Ring Strain | Approximately 27.5 kcal/mol | youtube.com |
| Bonding Model | Bent bonds with partial π-character | wikipedia.orgyoutube.com |
| Characteristic Reactions | Ring-opening addition reactions | ontosight.aipharmaguideline.com |
Current Research Landscape Pertaining to Alkenyl-Substituted Cyclopropanes
Alkenyl-substituted cyclopropanes, which feature a carbon-carbon double bond attached to the three-membered ring, are a particularly interesting subclass of these compounds. They combine the reactivity of the strained ring with that of the alkene moiety, opening avenues for diverse and complex chemical transformations.
Recent research has focused on the stereoselective synthesis of these molecules. For example, directed diastereoselective reactions of alkenyl cyclopropyl (B3062369) carbinol derivatives have been developed. researchgate.netnih.govacs.org In these systems, a hydroxyl group on the molecule directs a reagent, such as in a Simmons-Smith cyclopropanation or an epoxidation, to a specific face of the alkene, allowing for the creation of multiple, well-defined stereocenters with high precision. researchgate.netnih.govacs.org The rigidity of the cyclopropyl core is crucial for this high degree of stereochemical control. researchgate.netnih.gov
Furthermore, the interplay between the alkene and the cyclopropane ring is exploited in various rearrangement and ring-expansion reactions. Alkynyl cyclopropanes, for instance, can be converted into highly substituted cyclobutenes through a tandem process involving the formation of a triazole intermediate followed by a silver-catalyzed ring expansion. nih.gov These methodologies highlight the utility of alkenyl and alkynyl cyclopropanes as precursors to other strained ring systems and functionalized products. The development of metal-catalyzed reactions, including cobalt- and copper-catalyzed processes, continues to expand the toolkit for synthesizing and functionalizing these valuable building blocks. researchgate.netresearchgate.net
Contextualizing (2-Methylprop-2-en-1-yl)cyclopropane within Contemporary Organic Chemistry Research
This compound is an example of an alkenyl-substituted cyclopropane. nih.gov Its structure consists of a cyclopropane ring attached to a 2-methylprop-2-en-1-yl group (also known as a methallyl group).
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | This compound | C₇H₁₂ | 96.17 g/mol |
While specific, in-depth research literature on this compound itself is limited, its chemical nature can be understood within the broader context of the principles discussed. As an alkenyl cyclopropane, it possesses two key reactive sites: the strained three-membered ring and the exocyclic double bond.
Based on the current research landscape, this compound could serve as a substrate in various synthetic transformations. The alkene moiety could undergo reactions such as epoxidation, dihydroxylation, or addition reactions. The cyclopropane ring, activated by the adjacent alkene, could participate in ring-opening reactions mediated by transition metals or Lewis acids. The interplay between these two functional groups could lead to complex rearrangements or tandem reactions, making it a potentially valuable building block for synthesizing more complex molecular architectures. Its study could contribute to the ongoing exploration of how alkenylcyclopropane scaffolds can be utilized to create diverse and stereochemically rich compounds for applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7-3-4-7/h7H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDDTPRVMNSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Transformations Involving 2 Methylprop 2 En 1 Yl Cyclopropane and Analogues
Cyclopropane (B1198618) Ring-Opening Reactions
The inherent ring strain of approximately 27 kcal/mol in the cyclopropane ring makes it susceptible to cleavage under various conditions. The adjacent unsaturation in vinylcyclopropanes like (2-Methylprop-2-en-1-yl)cyclopropane provides a point of activation, facilitating ring-opening through radical, ionic, and metal-mediated pathways.
Oxidative Radical Ring-Opening/Cyclization Pathways
Oxidative radical reactions provide an efficient method for the ring-opening of cyclopropane derivatives, leading to the formation of more complex cyclic or acyclic structures. These reactions typically involve the addition of a radical to the double bond of the vinylcyclopropane (B126155), which generates a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to relieve ring strain, forming a new alkyl radical that can be trapped or participate in further cyclization. masterorganicchemistry.comdigitellinc.com
One common method involves the use of manganese(III) acetate (B1210297) [Mn(OAc)₃] as an oxidant. For instance, in the reaction of methylenecyclopropanes (MCPs), analogues of this compound, with 1,3-dicarbonyl compounds, Mn(OAc)₃ mediates the formation of a dicarbonyl radical. masterorganicchemistry.com This radical adds to the exocyclic double bond of the MCP to form a more stable benzyl-type radical intermediate, which then undergoes ring-opening. The resulting alkyl radical can then engage in an intramolecular cyclization to yield products like 2-(3,4-dihydronaphthalen-2-yl)malonic acid diethyl esters. chem-station.com
The mechanism proceeds as follows:
Generation of a radical from a precursor (e.g., malonic acid diethyl ester) by the oxidant (e.g., Mn(OAc)₃). chem-station.com
Addition of this radical to the C=C double bond of the vinylcyclopropane analogue to form a cyclopropylmethyl-type radical intermediate. chem-station.com
Rapid ring-opening of the cyclopropylmethyl radical to form a more stable, delocalized alkyl radical. chem-station.comyoutube.com
Intramolecular cyclization or intermolecular trapping of the alkyl radical to form the final product.
Copper(II) acetate has also been employed in similar transformations. For example, in the reaction of MCPs with diphenyl diselenides, a phenylselenyl radical adds to the double bond, initiating the ring-opening sequence to form an organocopper intermediate, which then leads to the cyclized product. masterorganicchemistry.comdigitellinc.com
| Oxidant/Mediator | Radical Source | Substrate Type | Key Intermediates | Product Type |
| Mn(OAc)₃ | Malonates, 1,3-Dicarbonyls | Methylenecyclopropanes | Benzyl radical, Alkyl radical | Dihydronaphthalene derivatives |
| Cu(OAc)₂ | Diphenyl diselenides | Methylenecyclopropanes | Phenylselenyl radical, Organocopper intermediate | Selenylated cyclic compounds |
| Togni reagent II | Trifluoromethyl source | Methylenecyclopropanes | CF₃ radical | CF₃-substituted cyclic compounds |
Acid-Catalyzed Ring-Opening Mechanisms
Both Brønsted and Lewis acids can catalyze the ring-opening of vinylcyclopropanes. The course of the reaction is highly dependent on the specific substrate and the nature of the acid used. nih.gov
With Brønsted acids, protonation can occur either on the double bond or on the cyclopropane ring. For vinylcyclopropanes, protonation of the double bond is common, leading to a cyclopropylmethyl cation. This cation is highly unstable and can undergo rapid ring-opening to form a homoallylic cation. Subsequent reaction with a nucleophile yields the final product. Alternatively, if the cyclopropane ring itself is protonated, a corner-protonated cyclopropane intermediate is formed, which collapses to a classical carbocation before reacting further. chemistrysteps.com
Lewis acids activate the system differently. In fused vinylcyclopropanes, Lewis acids like Ytterbium triflate (Yb(OTf)₃) can mediate a cyclopropane-cyclopentene rearrangement. nih.gov The mechanism involves coordination of the Lewis acid, which facilitates the cleavage of a cyclopropane bond and subsequent reorganization of the carbon skeleton to form a five-membered ring. nih.gov In some cases, the reaction can proceed through a charge-separated ion pair, especially when heteroatoms are present in the substrate, leading to different cyclized products. nih.govlibretexts.org
Organocuprate-Mediated Ring-Opening Reactions
Organocuprates, such as Gilman reagents (R₂CuLi), are soft nucleophiles that are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl systems. masterorganicchemistry.comwikipedia.org While less common than other methods, they can also induce the ring-opening of activated cyclopropanes. Vinylcyclopropanes can be considered homo-conjugated systems, where the cyclopropane ring acts as a latent double bond.
The proposed mechanism for the ring-opening of a vinylcyclopropane by an organocuprate involves the nucleophilic attack of the cuprate (B13416276) on the β-carbon of the vinyl group. This addition would generate a cyclopropylmethyl anion. This anionic intermediate is unstable and can undergo rapid ring-opening to relieve strain, forming a stable homoallylic anion. Subsequent protonation during aqueous workup yields the final ring-opened product. This reaction pathway is analogous to the conjugate addition to enones, where a stable enolate is formed. wikipedia.orgmarquette.edu
The key steps are:
Formation of a higher-order cuprate species.
Nucleophilic attack at the terminal carbon of the vinyl group.
Formation of a transient cyclopropylmethyl anion.
Ring-opening to a more stable homoallylic anion.
Protonation to yield the final product.
Anionic Ring-Opening Polymerization Mechanisms
Anionic ring-opening polymerization (AROP) is a powerful method for synthesizing polymers from cyclic monomers. rsc.org For cyclopropanes, this process generally requires the presence of both a donor and an acceptor group on the ring to facilitate nucleophilic attack and stabilize the resulting anion. These are known as donor-acceptor (D-A) cyclopropanes. Analogues of this compound, such as dialkyl 2-vinylcyclopropane-1,1-dicarboxylates, are suitable monomers for this type of polymerization.
The polymerization is typically initiated by a soft nucleophile, such as a thiophenolate anion. The mechanism involves the nucleophilic attack of the initiator on one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a propagating carbanion, often a stabilized malonate anion.
The process can be summarized as:
Initiation : A nucleophile (e.g., PhS⁻) attacks the cyclopropane, opening the ring to form an initial carbanion.
Propagation : The carbanionic chain end attacks another monomer molecule in a similar ring-opening fashion, extending the polymer chain.
Termination : The living polymerization can be terminated by the addition of an electrophile or a proton source (e.g., HCl).
Using metal-free initiating systems, such as a phosphazene base with a protic precursor like thiophenol, allows for the synthesis of well-defined polymers with narrow molecular weight distributions through a living polymerization process.
Asymmetric Ring-Opening Reactions of Donor-Acceptor Cyclopropanes
The development of catalytic asymmetric ring-opening reactions of D-A cyclopropanes has provided access to a wide array of valuable, enantioenriched molecules, particularly γ-functionalized compounds. marquette.edu These reactions often utilize racemic D-A cyclopropanes in combination with a chiral catalyst and a nucleophile.
The general strategy involves a chiral Lewis acid catalyst that coordinates to the acceptor groups (e.g., diesters) of the cyclopropane, activating it for nucleophilic attack. The chiral environment provided by the catalyst-ligand complex dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the product. A variety of metals, including copper, nickel, and rhodium, have been successfully employed with chiral ligands like trisoxazolines (TOX), pyBOX, and ferrocene-based bisphosphines.
| Catalyst/Ligand System | Nucleophile | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Cu(OTf)₂ / Trisoxazoline (TOX) | Alcohols, Water | Aryl-1,1-cyclopropane diesters | γ-Hydroxybutyric acid derivatives | Up to 99% |
| Ni & Cu catalysts / TOX & SaBOX | Amines, Indoles, Enol silyl (B83357) ethers | Aryl-1,1-cyclopropane diesters | γ-Amino acids, Allylic indoles | Up to 99% |
| Chiral Heterobimetallic Catalyst | Primary Arylamines | Donor-Acceptor Cyclopropanes | γ-Amino acid derivatives | Up to 99% |
| Rh(I) / Chiral Bisphosphines | Aryl Boronic Acids | Racemic Vinyl Cyclopropanes | Chiral branched alkenes | 88-96% |
These reactions can proceed through different pathways, including kinetic resolution, where one enantiomer of the racemic cyclopropane reacts much faster than the other, or through dynamic kinetic resolution.
Rearrangement Processes
Vinylcyclopropanes are renowned for undergoing characteristic rearrangement reactions, the most prominent being the vinylcyclopropane-cyclopentene rearrangement. This thermally or Lewis acid-catalyzed process involves the conversion of a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring.
The mechanism of this rearrangement has been extensively studied and can proceed through either a concerted, pericyclic pathway governed by orbital symmetry rules, or a stepwise pathway involving a diradical intermediate. The operative mechanism is highly dependent on the substrate's stereochemistry and substitution pattern.
Diradical Mechanism : Homolytic cleavage of the C1-C2 bond of the cyclopropane ring, which is weakened by the adjacent vinyl group, forms a diradical intermediate. This intermediate can then undergo rotation and subsequent ring closure to form the five-membered ring.
Concerted Mechanism : The rearrangement can also be viewed as a masterorganicchemistry.comchem-station.com-sigmatropic shift.
This rearrangement is a powerful tool in organic synthesis for the construction of five-membered rings and has been applied as a key step in the total synthesis of several complex natural products. The reaction conditions can often be tuned to favor specific stereoisomers of the resulting cyclopentene.
Wagner-Meerwein Rearrangements of Cyclopropylmethyl Cations
The Wagner-Meerwein rearrangement is a cornerstone of carbocation chemistry, involving the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocationic center. In the context of this compound, protonation of the double bond or departure of a leaving group from the allylic position would generate a highly unstable primary or secondary carbocation. This intermediate would readily undergo rearrangement to a more stable carbocation.
A key feature of cyclopropylmethyl cations is their exceptional stability, which is attributed to the overlap of the vacant p-orbital of the carbocation with the high-lying Walsh orbitals of the cyclopropane ring. This phenomenon, often referred to as "dancing resonance," delocalizes the positive charge and significantly stabilizes the cationic intermediate. This inherent stability plays a crucial role in directing the course of Wagner-Meerwein rearrangements in these systems.
The rearrangement of the cation derived from this compound can proceed through several pathways. A 1,2-hydride shift from the cyclopropane ring to the adjacent cationic center, or a shift of one of the cyclopropane ring bonds, can lead to the formation of a more stable tertiary or a resonance-stabilized allylic cation. The exact pathway and the resulting product distribution are highly dependent on the reaction conditions and the specific substitution pattern of the starting material.
| Starting Material Analogue | Reaction Conditions | Major Rearrangement Product(s) | Reference |
| 1-Cyclopropyl-2-methylprop-1-en-1-ol | Acidic | 3-Cyclopropylbut-3-en-2-one | [Fictional Example] |
| 1-(Chloromethyl)vinylcyclopropane | Solvolysis | Cyclobutanone, 1-Cyclopropyl-ethanone | [Fictional Example] |
This table presents hypothetical examples to illustrate the potential outcomes of Wagner-Meerwein rearrangements in analogous systems, as specific data for this compound was not found in the searched literature.
nsf.govfigshare.com- andnsf.govmdpi.com-Hydride Shift Mechanisms
While 1,2-hydride shifts are the most common type of rearrangement in carbocations, longer-range hydride shifts, such as nsf.govfigshare.com and nsf.govmdpi.com shifts, are also known to occur, particularly in systems where such shifts lead to a significant increase in stability. In the context of the carbocation generated from this compound, the spatial proximity of hydrogen atoms on the methyl groups of the propenyl chain to the carbocationic center could potentially facilitate such long-range migrations.
A nsf.govfigshare.com-hydride shift, for instance, could involve the transfer of a hydride from one of the methyl groups to the initial carbocationic center, leading to the formation of a different, potentially more stable, carbocation. The feasibility of such a shift is governed by the orbital overlap between the C-H bond and the vacant p-orbital of the carbocation, which in turn depends on the conformation of the molecule. While theoretically possible, these long-range hydride shifts are generally less common than their 1,2-counterparts and would require specific geometric arrangements to be efficient.
Ring Expansion Reactions
The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring expansion reactions, particularly under thermal or photochemical conditions, or in the presence of a carbocationic center. The vinylcyclopropane-cyclopentene rearrangement is a well-documented example of such a transformation.
This rearrangement can proceed through two primary mechanistic pathways: a concerted, pericyclic nsf.govnih.gov-sigmatropic shift, or a stepwise mechanism involving the homolytic cleavage of a cyclopropane bond to form a diradical intermediate, which then cyclizes to form the five-membered ring. The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane and the reaction conditions.
For this compound, the presence of the methyl groups on the double bond can influence both the rate and the stereochemical outcome of the rearrangement. Electron-donating groups on the vinyl moiety are known to accelerate the reaction. The rearrangement of this specific compound would be expected to yield a substituted cyclopentene.
| Reaction Type | Conditions | Expected Product from this compound |
| Thermal Rearrangement | High Temperature | 1,3,3-Trimethylcyclopent-1-ene |
| Photochemical Rearrangement | UV Irradiation | Mixture of cyclopentene isomers |
This table outlines the expected products from the ring expansion of this compound based on general principles of the vinylcyclopropane-cyclopentene rearrangement.
Cycloaddition Reactions
The double bond in this compound can participate in various cycloaddition reactions, acting as a dipolarophile in 1,3-dipolar cycloadditions.
1,3-Dipolar Cycloadditions
The reaction of vinylcyclopropanes with nitrones is a valuable method for the synthesis of isoxazolidines, which are important heterocyclic scaffolds in medicinal chemistry. The regioselectivity of this 1,3-dipolar cycloaddition is a key aspect of its utility. In the case of alkylidene cyclopropanes, a phenomenon known as the "cyclopropylidene effect" has been observed to influence the regiochemical outcome.
This effect is attributed to the electronic properties of the cyclopropylidene group, which can modulate the polarization of the double bond and thereby direct the approach of the nitrone. Computational studies on the reaction of nitrones with methylenecyclopropane (B1220202) have shown that the electrostatic interactions between the dipole and the dipolarophile play a crucial role in determining the regioselectivity. While not directly an alkylidene cyclopropane, the cyclopropyl (B3062369) group in this compound is expected to exert an electronic influence on the adjacent double bond, potentially affecting the regioselectivity of its reaction with nitrones.
Diazoalkanes are another important class of 1,3-dipoles that can react with the double bond of this compound. This cycloaddition would lead to the formation of pyrazoline derivatives. The reactivity of the double bond as a dipolarophile is influenced by its electronic properties and steric hindrance. The presence of the two methyl groups on the double bond of this compound would likely decrease its reactivity towards diazoalkanes due to steric hindrance. However, the electron-donating nature of the cyclopropyl group might enhance the nucleophilicity of the double bond, partially offsetting the steric effect.
The regioselectivity of the cycloaddition with unsymmetrical diazoalkanes would be governed by the electronic and steric factors of both the dipolarophile and the dipole. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of such reactions, by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
| Dipole | Expected Product with this compound |
| Nitrone (e.g., N-methyl-C-phenylnitrone) | Substituted isoxazolidine |
| Diazoalkane (e.g., diazomethane) | Substituted pyrazoline |
This table illustrates the expected classes of products from the 1,3-dipolar cycloaddition reactions of this compound.
Stereospecificity in Carbene Additions to Alkenes
The synthesis of cyclopropane rings, including the one found in this compound, frequently relies on the addition of a carbene or a carbenoid to an alkene. fiveable.melibretexts.org A defining characteristic of these reactions is their high degree of stereospecificity. researchgate.netnumberanalytics.com This means that the stereochemistry of the starting alkene is directly translated to the stereochemistry of the resulting cyclopropane product. libretexts.org The configuration of the double bond, whether cis or trans, is preserved in the arrangement of substituents on the newly formed three-membered ring. libretexts.orgnumberanalytics.com
This stereospecificity arises from the concerted nature of the reaction mechanism, where the carbene adds to both carbons of the alkene double bond in a single, synchronous step. organicchemistrytutor.comopenstax.org Because there are no intermediates that would allow for bond rotation, the original spatial arrangement of the substituents on the alkene is locked into place in the cyclopropane product. libretexts.orgopenstax.org
A prominent example of a stereospecific cyclopropanation is the Simmons-Smith reaction. This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane. wikipedia.orgnih.gov The reaction proceeds via a syn addition, where the methylene (B1212753) group is delivered to the same face of the double bond. organicchemistrytutor.com Consequently, a cis-alkene will invariably yield a cis-disubstituted cyclopropane, while a trans-alkene will produce the corresponding trans-disubstituted cyclopropane. libretexts.orgnumberanalytics.com
| Starting Alkene | Carbene/Carbenoid Source | Product | Stereochemical Outcome |
| cis-2-Butene | CH₂N₂ (for Methylene) | cis-1,2-Dimethylcyclopropane | Retention of cis stereochemistry libretexts.org |
| trans-2-Butene | CH₂N₂ (for Methylene) | trans-1,2-Dimethylcyclopropane | Retention of trans stereochemistry libretexts.org |
| Cyclohexene | CH₂I₂ + Zn(Cu) | Norcarane | Syn addition to the ring wikipedia.org |
| cis-2-Pentene | CHCl₃ + KOH (for Dichlorocarbene) | cis-1,2-Diethyl-3,3-dichlorocyclopropane | Stereospecific addition openstax.org |
This table illustrates the principle of stereospecificity in carbene addition reactions, showing how the configuration of the starting alkene is maintained in the cyclopropane product.
The principle of stereospecificity is a powerful tool in organic synthesis, allowing for precise control over the three-dimensional structure of molecules. nih.gov By selecting an alkene with the desired stereochemistry, chemists can predictably synthesize complex cyclopropane-containing molecules with specific spatial arrangements. researchgate.net
Reactivity Landscape Governed by Ring Strain and Electronic Characteristics of the Cyclopropane System
The chemical reactivity of this compound and its analogues is profoundly influenced by the inherent structural and electronic properties of the cyclopropane ring. nih.gov The three-membered ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. utexas.eduwikipedia.org This strain makes the cyclopropane ring thermodynamically unstable compared to acyclic alkanes or larger cycloalkanes like cyclohexane, and consequently, more reactive. utexas.edu
Ring Strain: The primary source of strain is angle strain, arising from the compression of the internal C-C-C bond angles to 60°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. utexas.eduwikipedia.org Additionally, the planar nature of the three carbon atoms forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating torsional strain. wikipedia.org The total ring strain in cyclopropane is estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds and provides a strong thermodynamic driving force for reactions that involve ring-opening. nih.govutexas.edu
| Type of Strain | Origin | Consequence in Cyclopropane |
| Angle Strain | C-C-C bond angles are forced to be 60° instead of the ideal 109.5°. utexas.edu | Weakens C-C bonds, major contributor to total ring strain. utexas.edu |
| Torsional Strain | Eclipsing interactions between C-H bonds on adjacent carbon atoms. wikipedia.org | Increases the overall energy of the molecule. |
| Total Ring Strain | Combination of angle and torsional strain. | Approximately 28 kcal/mol, leading to high reactivity. utexas.edu |
This table summarizes the types of strain inherent in the cyclopropane ring system that dictate its reactivity.
The reactivity of substituted cyclopropanes is further modulated by the electronic nature of the substituents. nih.gov
Electron-withdrawing groups (e.g., ketones, esters) can activate the cyclopropane ring, making it susceptible to nucleophilic attack. These "activated cyclopropanes" can undergo ring-opening reactions with various nucleophiles. nih.govacs.org
Electron-donating groups can stabilize adjacent carbocations, facilitating ring-opening reactions that proceed through cationic intermediates. The cyclopropylmethyl cation, for instance, is known for its remarkable stability and tendency to undergo rearrangement.
This interplay of high ring strain and unique electronic properties makes cyclopropanes versatile intermediates in organic synthesis. nih.gov They can undergo a variety of transformations, including radical, polar, and pericyclic reactions, often initiated by the cleavage of one of the strained C-C bonds. nih.govnih.gov The specific reaction pathway is dictated by the substitution pattern on the ring and the reaction conditions employed. acs.org
Computational and Theoretical Investigations of 2 Methylprop 2 En 1 Yl Cyclopropane Systems
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies provide profound insights into the unique electronic structure and bonding characteristics of (2-Methylprop-2-en-1-yl)cyclopropane. The cyclopropane (B1198618) ring possesses a strained three-membered carbocyclic system, which results in a bonding arrangement that deviates significantly from that of typical alkanes. The carbon-carbon bonds within the ring are often described as "bent" or "banana" bonds, exhibiting a high degree of p-character. This is explained by the Walsh orbital model, which depicts the bonding in cyclopropane as arising from the overlap of sp²-hybridized orbitals for the C-C bonds and sp-hybridized orbitals for the C-H bonds. bluffton.edu This model accounts for the alkene-like properties of the cyclopropane ring.
In alkenylcyclopropanes like this compound, the electronic structure is further influenced by the interaction between the strained ring and the adjacent π-system of the 2-methylprop-2-en-1-yl group. There is a notable conjugative interaction between the high-lying Walsh orbitals of the cyclopropane ring and the π-orbitals of the double bond. This conjugation leads to a stabilization of the molecule and influences its chemical reactivity. Computational studies using methods like Natural Bond Orbital (NBO) analysis have quantified this interaction, revealing delocalization of electron density between the ring and the vinyl group. researchgate.net These analyses show that the C-C bonds of the cyclopropyl (B3062369) ring have significant p-character, allowing for effective orbital overlap with the adjacent π-system. researchgate.net
The highest occupied molecular orbital (HOMO) of such systems typically shows significant electron density on both the cyclopropane ring and the double bond, indicating that both moieties can act as electron donors in chemical reactions. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly located on the π-system. The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity and susceptibility to electrophilic attack.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of cyclopropane derivatives. Its ability to provide accurate energetic and structural information for transition states and intermediates allows for a detailed understanding of reaction pathways.
One of the most characteristic reactions of alkenylcyclopropanes is the thermal vinylcyclopropane (B126155) rearrangement, which yields a cyclopentene (B43876) derivative. DFT calculations have been extensively used to map the potential energy surface for this transformation. nih.govstrath.ac.uknih.gov The reaction is understood to proceed through a diradical intermediate, formed by the homolytic cleavage of a C-C bond in the cyclopropane ring. nih.gov
Computational studies locate the transition state (TS) for the ring-opening step, which is typically the rate-determining step. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate. For the parent vinylcyclopropane, DFT calculations (e.g., using the B3LYP functional) predict an activation barrier that is in good agreement with experimental values. nih.gov The subsequent cyclization of the diradical intermediate to form the five-membered ring is a rapid process with a much lower energy barrier. The table below, based on literature data for analogous systems, illustrates typical activation barriers calculated for such rearrangements.
| Transformation | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reference |
| Vinylcyclopropane → Cyclopentene | B3LYP/6-31G* | ~49-51 | nih.gov |
| Cyclopropylcarbinyl Radical Ring Opening | G2 Level of Theory | ~7-9 | wayne.edunih.gov |
This interactive table presents representative data for analogous transformations to illustrate the application of DFT in transition state analysis.
DFT calculations are crucial for understanding and predicting the outcomes of asymmetric reactions involving alkenylcyclopropanes, where the transfer of chirality from a catalyst to the product is key. researchgate.netdicp.ac.cn In metal-catalyzed cyclopropanations, for example, DFT can model the interaction between the substrate, the carbene precursor, and the chiral ligand coordinated to the metal center.
These models help elucidate the origin of stereoselectivity by comparing the energies of the diastereomeric transition states that lead to different enantiomers of the product. nih.govacs.org The calculations often reveal that subtle non-covalent interactions, such as steric repulsion or hydrogen bonding between the substrate and the chiral ligand, are responsible for the energy difference between the competing pathways. nih.gov By analyzing the geometries and energies of these transition states, researchers can rationally design more effective chiral catalysts. For instance, quantitative structure-selectivity relationship (QSSR) models, built upon DFT-derived descriptors, can predict the enantioselectivity of a given catalyst-substrate combination. acs.org
Regioselectivity—the preference for bond formation at one position over another—is a critical aspect of the reactivity of this compound. DFT provides powerful tools to predict and rationalize this selectivity. The molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface of the molecule. This map visually identifies regions of negative potential (electron-rich, nucleophilic sites) and positive potential (electron-poor, electrophilic sites). For an alkenylcyclopropane, the MEP typically shows the π-bond and the region of the cyclopropane C-C bonds as nucleophilic centers.
Furthermore, Frontier Molecular Orbital (FMO) theory, when combined with DFT, offers a quantitative explanation for regioselectivity in reactions like cycloadditions. fiveable.melibretexts.orgresearchgate.net The theory posits that reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of the other. fiveable.me The regiochemical outcome is determined by the alignment of the orbital lobes with the largest coefficients. For example, in a [3+2] cycloaddition with a nitrone, the interaction between the nitrone's LUMO and the alkenylcyclopropane's HOMO would be analyzed. DFT calculations can determine the relative sizes of the orbital coefficients on the carbon atoms of the double bond and the cyclopropane ring, predicting which atoms will preferentially form new bonds. rsc.org
Conformational Analysis and Potential Energy Surfaces of Cyclopropane Derivatives
Computational methods, such as DFT or Møller-Plesset perturbation theory (MP2), are used to perform a relaxed scan of the PES by systematically rotating the dihedral angle of interest. nih.gov These calculations provide the relative energies of the stable conformers and the energy barriers for interconversion between them. For many vinylcyclopropane derivatives, the s-trans conformer is found to be slightly more stable than the s-cis conformer due to reduced steric hindrance. The rotational barriers are generally low, allowing for rapid interconversion at room temperature. This conformational flexibility can be critical in determining which conformer preferentially enters the transition state of a reaction.
| Conformer of Vinylcyclopropane | Computational Method | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| s-trans (anti) | MP2/cc-pVTZ | 0.0 (most stable) | ~3.0 |
| s-cis (syn) | MP2/cc-pVTZ | ~1.5 | ~2.5 |
| Gauche | MP2/cc-pVTZ | ~1.0 | - |
This table provides representative calculated values for the parent vinylcyclopropane system to illustrate the principles of conformational analysis.
Computational Approaches to Understanding Structure-Reactivity Relationships within Cyclopropane Motifs
Computational chemistry offers a powerful framework for establishing quantitative structure-reactivity relationships (QSRRs) for cyclopropane-containing molecules. researchgate.netresearchgate.net By calculating a range of molecular descriptors for a series of related cyclopropane derivatives, it is possible to build models that correlate these structural or electronic features with experimentally observed or computationally predicted reactivity.
For instance, the rate of ring-opening reactions in donor-acceptor cyclopropanes can be correlated with electronic parameters such as the Hammett parameter (σ) of substituents on an aromatic ring or with quantum chemical descriptors like calculated partial charges, bond orders, or HOMO/LUMO energies. researchgate.netnih.gov DFT calculations can be used to determine the activation barriers for a series of substituted cyclopropanes, and these barriers can then be plotted against the electronic descriptors. researchgate.net A strong correlation suggests that the chosen descriptor captures the key electronic effects governing the reaction.
These computational models are not only explanatory but also predictive. Once a reliable QSRR is established, it can be used to predict the reactivity of new, yet-to-be-synthesized cyclopropane derivatives, thereby guiding experimental efforts toward molecules with desired reactivity profiles. This approach is invaluable in fields ranging from catalyst design to materials science, where tuning the reactivity of molecular motifs is a central goal. acs.orgresearchgate.netnih.gov
Theoretical Insights into Polymerization Mechanisms of Cyclopropane-Containing Monomers
The polymerization of cyclopropane-containing monomers, such as this compound, presents a complex field of study due to the competing reaction pathways involving the vinyl group and the strained cyclopropyl ring. researchgate.net Theoretical and computational investigations have been instrumental in elucidating the potential mechanisms, including radical and cationic polymerizations, and in predicting the structural outcomes of these reactions. The inherent ring strain of the cyclopropane ring, approximately 115 kJ mol⁻¹, is a significant driving force for ring-opening polymerization (ROP). researchgate.netwikipedia.org
Theoretical studies suggest that the polymerization of vinylcyclopropane derivatives can proceed via two main competitive pathways: vinyl addition polymerization, which preserves the cyclopropane ring, and radical ring-opening polymerization (RROP), which consumes the three-membered ring to form a 1,5-enchainment in the polymer backbone. researchgate.net The balance between these pathways is influenced by factors such as the stability of the propagating radical, steric hindrance, and reaction conditions.
In the case of this compound, the presence of the methallyl group introduces further complexity. The polymerization of allyl monomers is often challenging via free-radical addition mechanisms due to the high electron density of the double bond. nih.govacs.org Computational models, such as those employing Density Functional Theory (DFT), can provide insights into the energetics of the competing transition states for vinyl addition versus ring-opening.
Radical Polymerization Pathways
Theoretical calculations can model the energy profiles of the different radical species that can form and propagate. The initiation step involves the addition of a radical to the monomer. This can occur at the double bond or, less commonly, by abstraction of a hydrogen atom.
Vinyl Addition: The initiator radical adds to the double bond, leading to a propagating radical that can then attack another monomer at its double bond. This results in a polymer with pendant cyclopropyl groups.
Ring-Opening Polymerization: The propagating radical can be the result of the opening of the cyclopropane ring. For vinyl cyclopropane derivatives, this typically proceeds via a 1,5-addition mechanism. researchgate.net
The relative stability of the intermediate radicals is a key determinant of the dominant pathway. DFT calculations can be used to estimate the heats of formation and activation energies for the different propagation steps.
Table 1: Calculated Relative Energies of Possible Propagating Radicals in the Polymerization of a Model Vinylcyclopropane
| Propagating Radical Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Primary Radical | Formed by radical addition to the terminal carbon of the vinyl group. | 0 (Reference) |
| Secondary Radical | Formed by radical addition to the internal carbon of the vinyl group. | +1.5 |
| Ring-Opened Radical | Formed after rearrangement of the initial radical adduct. | -5.2 |
Note: Data is hypothetical and illustrative of general principles derived from theoretical studies on similar systems.
The data in the table suggests that the ring-opened radical is thermodynamically more stable, which would favor the ring-opening polymerization pathway under conditions of thermodynamic control.
Cationic Polymerization and Lewis Acid Catalysis
Lewis acid-catalyzed ROP has been shown to be a viable pathway for cyclopropane derivatives, particularly those with donor-acceptor substituents. rsc.org While this compound lacks strong acceptor groups, theoretical models can still explore the feasibility of cationic polymerization. The coordination of a Lewis acid to the monomer could facilitate the ring-opening process by polarizing the C-C bonds of the cyclopropane ring.
Computational studies can map the potential energy surface for the Lewis acid-mediated ring-opening, identifying the transition states and intermediates. The regioselectivity of the ring-opening, which is crucial for the final polymer structure, can also be predicted.
Table 2: Theoretical Investigation of Lewis Acid-Catalyzed Ring-Opening Selectivity
| Lewis Acid | Coordination Site | Activation Energy for Ring-Opening (kcal/mol) | Predicted Major Product Structure |
|---|---|---|---|
| SnCl₄ | Double Bond | 25.8 | Vinyl Addition Polymer |
| SnCl₄ | Cyclopropane Ring | 18.3 | 1,5-Ring-Opened Polymer |
| AlCl₃ | Double Bond | 23.1 | Vinyl Addition Polymer |
Note: This table presents hypothetical data based on the principles of Lewis acid catalysis in ROP of cyclopropanes to illustrate the potential outcomes. rsc.org
These theoretical findings indicate that the choice of Lewis acid and its coordination preference can significantly influence the polymerization mechanism and the resulting polymer architecture. The lower activation energy for ring-opening when the Lewis acid coordinates to the cyclopropane ring suggests that this pathway could be favored under cationic conditions.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for Cyclopropane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms. For a molecule such as (2-Methylprop-2-en-1-yl)cyclopropane, with its distinct cyclopropyl (B3062369) and alkenyl moieties, NMR is indispensable for unambiguous structural assignment.
¹H NMR for Proton Environment Analysis and Conformational Studies
Proton (¹H) NMR spectroscopy provides critical insights into the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the different types of protons present.
The protons on the cyclopropane (B1198618) ring are characteristically found in the upfield region of the spectrum, typically between 0.0 and 1.0 ppm. These protons exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The protons of the methylene (B1212753) bridge (-CH₂-) connecting the cyclopropyl group to the double bond would appear as a doublet. The terminal vinyl protons (=CH₂) of the 2-methylprop-2-en-1-yl group are expected in the deshielded region, around 4.7 ppm, appearing as singlets. The methyl (-CH₃) group protons would also produce a singlet, typically around 1.7 ppm.
Conformational studies can be inferred from the coupling constants (J-values) between adjacent protons, which provide information on the dihedral angles and the spatial orientation of the substituents on the cyclopropane ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is estimated based on known values for similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Cyclopropyl CH₂ | ~0.2 - 0.6 | Multiplet |
| Cyclopropyl CH | ~0.6 - 1.0 | Multiplet |
| Allylic CH₂ | ~2.0 | Doublet |
| Methyl CH₃ | ~1.7 | Singlet |
| Vinylic =CH₂ | ~4.7 | Singlet |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal.
The sp³-hybridized carbons of the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum, typically between -5 and 20 ppm. docbrown.info The methylene bridge carbon is expected to resonate at a slightly lower field. The sp²-hybridized carbons of the alkene group appear significantly downfield, with the quaternary carbon (>C=) resonating around 140-145 ppm and the terminal methylene carbon (=CH₂) appearing around 110-115 ppm. docbrown.info The methyl carbon signal is anticipated in the 20-25 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is estimated based on known values for similar structural motifs. docbrown.infoorganicchemistrydata.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Cyclopropyl CH₂ | ~5 - 10 |
| Cyclopropyl CH | ~15 - 20 |
| Allylic CH₂ | ~35 - 40 |
| Methyl C | ~20 - 25 |
| Vinylic =CH₂ | ~112 |
| Vinylic >C= | ~143 |
Advanced Multidimensional NMR Techniques for Complex Structures
For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide additional data to resolve these ambiguities.
A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the connectivity from the cyclopropyl protons, through the allylic methylene protons, to the vinyl group.
An HSQC spectrum correlates proton signals with their directly attached carbon signals. This technique would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming the carbon skeleton and the placement of the substituents. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₂, corresponding to a monoisotopic mass of approximately 96.09 Da.
Upon electron impact ionization, the molecule will form a molecular ion ([M]⁺•), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. Expected fragmentation pathways include:
Loss of a methyl group: A common fragmentation for molecules containing a methyl group, leading to a prominent [M-15]⁺ ion.
Cleavage of the allylic bond: The bond between the cyclopropane ring and the methylene bridge is susceptible to cleavage.
Ring opening and rearrangement: Cyclopropane rings are known to undergo ring-opening upon ionization, followed by rearrangements that lead to characteristic fragment ions. docbrown.info
Loss of neutral molecules: Elimination of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) can also occur.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. labmanager.com In this technique, the sample is first vaporized and passed through a gas chromatography column, which separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. chalmers.se
As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. This allows for the identification of the compound based on its retention time from the GC and its mass spectrum. GC-MS is highly effective for identifying and quantifying this compound in complex hydrocarbon mixtures or reaction products. tandfonline.comoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Characterization
While GC-MS is well-suited for volatile hydrocarbons, Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wider range of compounds, including those that are non-volatile or thermally labile. shimadzu.com For a relatively non-polar compound like this compound, reversed-phase LC could be employed, where the compound is separated based on its hydrophobicity. utwente.nl
The coupling of LC to MS allows for the analysis of this cyclopropane derivative within complex matrices, such as biological extracts or environmental samples, where other non-volatile components are present. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source for non-polar molecules in LC-MS. nih.gov This technique is invaluable for characterizing complex samples where the analyte of interest is a minor component.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful analytical tool for the characterization of synthetic polymers. sigmaaldrich.comrsc.org This soft ionization technique is particularly well-suited for large molecules, as it minimizes fragmentation and typically produces singly charged ions, simplifying spectral interpretation. nih.govresearchgate.net In the context of polymers derived from this compound, MALDI-ToF MS would be instrumental in determining key macromolecular properties.
The primary application of MALDI-ToF MS in polymer analysis is the determination of the molecular weight distribution. The resulting spectrum displays a series of peaks, each corresponding to an individual polymer chain (oligomer) with a different degree of polymerization, differing by the mass of the repeating monomer unit. sigmaaldrich.com From this distribution, crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be accurately calculated. sigmaaldrich.comnih.gov
Furthermore, MALDI-ToF MS provides invaluable information regarding the chemical structure of the polymer, including the mass of the repeating monomer unit and the identity of the end groups. nih.govnews-medical.net For a hypothetical polymer of this compound, the mass of the repeating unit would be confirmed as approximately 96.17 g/mol . By analyzing the mass of the individual oligomer peaks, the masses of the initiator and terminator fragments (end groups) can be elucidated, confirming the success of the polymerization reaction and identifying any potential side reactions. nih.gov
The selection of an appropriate matrix, cationizing agent, and solvent system is critical for successful MALDI-ToF MS analysis of a specific polymer. frontiersin.org For polymers containing hydrocarbon structures like poly(this compound), matrices such as dithranol or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are often employed, along with cationizing agents like silver trifluoroacetate (B77799) (AgTFA) or sodium iodide (NaI) to promote ion formation. frontiersin.org The optimization of these parameters ensures high-quality spectra with good resolution and signal-to-noise ratio, enabling a detailed and accurate characterization of the polymer's structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, IR spectroscopy can confirm the presence of the key cyclopropyl and 2-methylprop-2-en-1-yl moieties.
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy provides information about the vibrational modes of a molecule in the gaseous state, free from intermolecular interactions that can occur in the liquid or solid phase. The spectrum of a structurally similar compound, (2-Methylprop-1-en-1-yl)cyclopropane, is available in the gas phase and can be used as a reference. nih.gov For this compound, a vapor phase spectrum would exhibit sharper absorption bands compared to a liquid phase spectrum, allowing for a more precise determination of vibrational frequencies. Data for isopropylcyclopropane in the gas phase also provides relevant comparative information for the cyclopropyl group vibrations. nist.gov
Characteristic Absorption Band Analysis and Correlation with Functional Groups
The IR spectrum of this compound is expected to show a combination of absorption bands characteristic of its constituent functional groups: the cyclopropane ring, the carbon-carbon double bond, and the methyl and methylene groups.
C-H Stretching:
The C-H bonds of the cyclopropane ring typically exhibit stretching vibrations at wavenumbers above 3000 cm⁻¹, often in the range of 3100-3000 cm⁻¹.
The vinylic C-H stretch of the =CH₂ group is expected to appear in the 3095-3075 cm⁻¹ region. docbrown.info
The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will absorb strongly in the 2975-2845 cm⁻¹ range. docbrown.info
C=C Stretching:
A characteristic absorption for the carbon-carbon double bond (C=C) stretching vibration is expected in the range of 1680-1620 cm⁻¹. docbrown.info The exact position can be influenced by substitution.
CH₂ and CH₃ Bending:
The scissoring (bending) vibration of the CH₂ groups in the cyclopropane ring and the attached side chain are anticipated around 1470-1440 cm⁻¹.
The characteristic bending vibrations of the methyl group are also expected in this region.
Cyclopropane Ring Vibrations:
The cyclopropane ring itself has characteristic skeletal vibrations, often referred to as "ring breathing" modes, which can appear in the fingerprint region.
The following table summarizes the expected characteristic IR absorption bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyclopropyl C-H | Stretching | 3100-3000 | Medium |
| Vinylic C-H (=CH₂) | Stretching | 3095-3075 | Medium |
| Alkyl C-H (CH₃, CH₂) | Stretching | 2975-2845 | Strong |
| C=C | Stretching | 1680-1620 | Medium |
| CH₂/CH₃ | Bending (Scissoring) | 1470-1365 | Medium |
| =CH₂ | Bending (Out-of-plane) | 895-885 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). hu.edu.jo
For this compound, the chromophores—the parts of the molecule that absorb light—are the isolated carbon-carbon double bond (π system) and the carbon-carbon single bonds (σ system). libretexts.org There is no conjugation between these chromophores.
The electronic transitions possible in this molecule are:
σ → σ* transitions: These are high-energy transitions that involve exciting an electron from a sigma bonding orbital to a sigma antibonding orbital. These transitions are common to all alkanes and saturated portions of molecules and typically occur at very short wavelengths, below 200 nm. uobabylon.edu.iq
π → π* transitions: This transition involves exciting an electron from the pi bonding orbital of the double bond to the pi antibonding orbital. For an isolated double bond, this is also a relatively high-energy transition, with a λmax typically appearing below 200 nm. libretexts.org For example, ethene has a λmax of about 171 nm. hu.edu.jo
Since this compound lacks extended conjugation, it is not expected to absorb light in the standard UV-Vis range of 200-800 nm. hu.edu.jouobabylon.edu.iq Its λmax would be in the far UV region. The absence of absorption in the visible region (400-800 nm) indicates that the compound is colorless. The primary utility of UV-Vis spectroscopy for this compound would be to confirm the absence of any conjugated systems. If an absorption were observed at a longer wavelength (above 200 nm), it would suggest the presence of an impurity containing a conjugated chromophore.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular structure, providing information on bond lengths, bond angles, and torsional angles. researchgate.net
For a chiral molecule like this compound, if a single enantiomer could be crystallized, X-ray crystallography could be used to determine its absolute configuration. This is particularly important in fields such as medicinal chemistry and materials science, where the specific stereochemistry of a molecule can dictate its biological activity or physical properties. The analysis of a suitable crystal, potentially containing a heavy atom to aid in phase determination, would unambiguously establish the spatial relationship of the substituents around the chiral center(s).
Complementary Spectroscopic Techniques in Structural Elucidation
The comprehensive structural analysis of cyclopropane derivatives, including this compound, often necessitates the use of spectroscopic techniques that provide information complementary to standard methods like NMR and IR spectroscopy. Techniques such as Raman spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy offer unique insights into the vibrational modes and the behavior of radical species, respectively, which are crucial for a complete molecular characterization.
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule by analyzing the inelastic scattering of monochromatic light. It provides valuable information about the molecular structure, symmetry, and bonding, serving as an excellent complement to infrared (IR) spectroscopy. For cyclopropane derivatives, Raman spectroscopy is particularly useful for identifying and characterizing the vibrations of the strained three-membered ring and other functional groups.
The Raman spectrum of a molecule containing a cyclopropane ring exhibits several characteristic bands. The most notable is the symmetric C-C stretching mode of the ring, often referred to as the "ring breathing" mode. This vibration typically appears as a strong, polarized band in the Raman spectrum. cdnsciencepub.combluffton.edu For instance, in methylenecyclopropane (B1220202), a related compound, the ring breathing mode is readily identified at 1034 cm⁻¹ due to its very strong Raman intensity. cdnsciencepub.com The presence of a double bond, as in this compound, introduces a C=C stretching vibration, which is expected in the 1600-1800 cm⁻¹ region. cdnsciencepub.combluffton.edu In methylenecyclopropane, this C=C stretch is assigned to a medium intensity, polarized Raman peak at 1742.2 cm⁻¹. cdnsciencepub.com
Table 1: Characteristic Raman Vibrational Modes for this compound Functional Groups This table presents expected frequency ranges for the key functional groups based on data from related compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Raman Intensity |
| Symmetric Ring Stretch (Breathing) | Cyclopropane Ring | ~1000 - 1050 | Strong, Polarized |
| C=C Stretch | Alkene | ~1640 - 1750 | Medium to Strong, Polarized |
| C-H Stretch | Cyclopropane C-H | ~3000 - 3100 | Medium |
| C-H Stretch | Alkene C-H | ~3000 - 3100 | Medium |
| C-H Stretch | Methyl C-H | ~2850 - 3000 | Medium to Strong |
| CH₂/CH₃ Bending/Rocking | Methylene/Methyl | ~800 - 1500 | Weak to Medium |
| C-C Stretch | Aliphatic C-C | ~800 - 1200 | Weak to Medium |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. unibo.it While diamagnetic molecules like this compound are EPR-silent, this technique is indispensable for studying radical intermediates that may be formed during chemical reactions, such as thermal rearrangements, photolysis, or oxidation processes.
The high ring strain in cyclopropane derivatives makes them susceptible to ring-opening reactions that can proceed via radical intermediates. EPR spectroscopy can be used to trap and identify these transient species. The analysis of an EPR spectrum provides crucial information, including:
g-factor: This value helps in identifying the element on which the unpaired electron is primarily localized. researchgate.net
Hyperfine Splitting (hfs): The interaction of the unpaired electron with the magnetic nuclei (like ¹H) in the molecule splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the electron's delocalization and can be used to deduce the radical's structure and conformation. unibo.itresearchgate.net
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is a fundamental pillar in chemical analysis, providing powerful methods for the separation, identification, and purification of compounds from complex mixtures. For cyclopropane derivatives, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for both analytical and preparative purposes.
Gas Chromatography (GC)
Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
GC is commonly used for:
Purity Assessment: Determining the percentage purity of a synthesized compound.
Reaction Monitoring: Tracking the progress of a reaction by analyzing the disappearance of reactants and the appearance of products.
Isomer Separation: Separating structural isomers, which may have very similar boiling points but different interactions with the stationary phase.
For definitive identification, GC is frequently coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides both the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which gives information about the molecular weight and fragmentation pattern, effectively fingerprinting the molecule. nih.gov The analysis of various cyclopropane derivatives by GC has been well-documented, often employing capillary columns with non-polar or medium-polarity stationary phases for effective separation. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used separation technique that employs a liquid mobile phase and a stationary phase packed in a column. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte, making it suitable for a broader range of cyclopropane derivatives, including those with polar functional groups or higher molecular weights.
Key HPLC modes for the analysis of cyclopropane derivatives include:
Reversed-Phase (RP) HPLC: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). It is effective for separating cyclopropanes with varying degrees of hydrophobicity. sielc.com
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is useful for separating isomers and compounds that are highly soluble in organic solvents.
HPLC is a cornerstone for both the analytical quantification and the preparative isolation of cyclopropane compounds. nih.gov The choice of stationary and mobile phases is critical and must be optimized for the specific separation challenge at hand.
Enantioselective Chromatographic Separations for Chiral Purity Determination
While this compound is an achiral molecule, many cyclopropane derivatives are chiral and exist as enantiomers. The determination of enantiomeric purity (or enantiomeric excess, ee) is critical in many fields, particularly in pharmaceutical development, as enantiomers can have vastly different biological activities. Enantioselective chromatography is the gold standard for this purpose. mdpi.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Both GC and HPLC can be adapted for chiral separations.
Chiral GC: This method uses columns with CSPs, such as modified cyclodextrins (e.g., Chirasil-β-Dex), to separate the enantiomers of volatile chiral cyclopropane derivatives. researchgate.netfigshare.com It provides high-resolution separation and is valuable for determining the enantioselectivity of asymmetric cyclopropanation reactions. figshare.com
Chiral HPLC: This is the most widely used method for chiral separations. mdpi.com Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralcel OD, Chiralpak IB), are exceptionally effective for resolving a broad range of racemic cyclopropane compounds. nih.govnih.gov The separation is typically performed in either normal-phase or reversed-phase mode, depending on the analyte's properties. nih.govnih.gov
The development of a robust enantioselective chromatographic method is a prerequisite for monitoring asymmetric syntheses and for the quality control of enantiomerically pure cyclopropane-containing compounds. mdpi.com
Table 2: Examples of Chromatographic Conditions for the Separation of Cyclopropane Derivatives
| Technique | Compound Type | Stationary Phase | Mobile Phase / Conditions | Application |
| Chiral GC | Chiral cyclopropane esters | Chirasil-β-Dex | H₂ carrier gas; Temperature program | Enantioselectivity determination figshare.com |
| RP-HPLC | Cyclopropanecarboxylic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Purity assessment, preparative separation sielc.com |
| Chiral HPLC | trans-1,2-disubstituted cyclopropanes | Chiralcel OD (Cellulose-based CSP) | Hexane / 2-Propanol | Enantiomeric resolution nih.gov |
| Chiral HPLC | Chiral imidazolines with cyclopropane moiety | Chiralpak IB (Cellulose-based CSP) | NH₄OAc / Acetonitrile / Methanol (RP mode) | Enantioselective analysis nih.gov |
Polymerization Chemistry of 2 Methylprop 2 En 1 Yl Cyclopropane Derivatives
Ring-Opening Polymerization (ROP) of Cyclopropane-Containing Monomers
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. researchgate.net The primary driving force for the ROP of cyclopropane (B1198618) derivatives is the significant bond-angle strain within the three-membered ring. researchgate.net While thermodynamically favorable, the polymerization of simple, unsubstituted cycloalkanes like cyclopropane is kinetically hindered as the saturated sigma bonds lack a suitable site for an initiator to attack. acs.org
For polymerization to proceed efficiently, the cyclopropane ring must be "activated" by appropriate substituents. Donor-acceptor cyclopropanes, which have both electron-donating (e.g., vinyl, phenyl) and electron-accepting (e.g., ester) groups, are particularly effective monomers for ROP. acs.org These substituents facilitate the cleavage of the cyclopropane ring and stabilize the propagating intermediate. The polymerization can proceed through various mechanisms, including radical, anionic, and cationic pathways, each yielding distinct polymer structures. researchgate.net
For instance, the radical ROP of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates typically proceeds via a 1,7-addition mechanism. In contrast, Lewis acid-catalyzed ROP of the same monomers using catalysts like tin tetrachloride (SnCl₄) selectively yields 1,5-addition polymers. acs.org This selectivity is attributed to the formation of a six-membered transition state. acs.org These different pathways result in polymers with varied microstructures and, consequently, different physical properties, such as glass transition temperature and solubility. acs.org
Anionic Ring-Opening Polymerization Strategies
Anionic ring-opening polymerization (AROP) provides a powerful method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI). For activated cyclopropane derivatives, AROP can be initiated by nucleophilic reagents. acs.org
A significant advancement in this area is the development of metal-free AROP strategies. For example, the polymerization of di-n-propyl cyclopropane-1,1-dicarboxylate can be initiated using a combination of a strong, non-nucleophilic phosphazene base (such as t-BuP₄) and a protic initiator like thiophenol. acs.org This system generates a reactive thiophenolate anion associated with a very soft, non-coordinating phosphazenium counter-ion. acs.org This approach leads to a living polymerization process, enabling precise control over the polymer chain length. acs.org The living nature of the polymerization is demonstrated by the linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as the low PDI values obtained.
This metal-free strategy has been successfully applied to synthesize novel "clickable" polymers by using diallyl cyclopropane-1,1-dicarboxylate as the monomer. The resulting polymers feature a high density of allyl side groups, which are available for post-polymerization modification. acs.org
| Monomer | Initiating System | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| Di-n-propyl cyclopropane-1,1-dicarboxylate | Thiophenol / t-BuP₄ Phosphazene Base | Up to 20,000 | < 1.10 | acs.org |
| Diallyl cyclopropane-1,1-dicarboxylate | 2-Furanmethanethiol / t-BuP₄ Phosphazene Base | Controlled | Narrow | acs.org |
Stereospecific Polymerization and Control of Polymer Microstructure
Control over the polymer microstructure—the arrangement of monomer units along the chain—is crucial for tailoring the material's properties. For polymers derived from substituted cyclopropanes, this includes controlling the stereochemistry (tacticity) of the main chain and the ratio of different structural units.
A key challenge in the polymerization of vinylcyclopropane (B126155) (VCP) derivatives is the competition between two pathways:
Ring-Opening Polymerization : Cleavage of the cyclopropane ring leads to a linear repeating unit with unsaturation in the polymer backbone (e.g., a 1,5-enchainment).
Vinyl Polymerization : The reaction proceeds through the vinyl group, leaving the cyclopropane ring intact as a pendant group on a saturated polymer backbone.
Recent studies on organocatalyzed photoredox radical ring-opening polymerization have shown that the ratio of linear (ring-opened) to cyclic (non-ring-opened) units can be tuned by manipulating the polymerization conditions, such as monomer concentration and temperature. nih.gov This provides a handle to control the polymer's final structure and properties. nih.gov
Furthermore, stereocontrol can be achieved by starting with stereochemically pure monomers. For instance, polyesters have been synthesized by incorporating stereopure cis and trans 1,2-cyclopropanedimethanol via a thiol-Michael "click" reaction. researchgate.net This demonstrates that the stereochemistry of the monomer can be directly translated into the polymer backbone. researchgate.net While the effects of this stereochemistry on thermomechanical properties were found to be minimal at low incorporation ratios, it represents a fundamental strategy for creating polymers with highly defined microstructures. researchgate.net Although specific catalysts for the stereospecific ROP of monomers like (2-Methylprop-2-en-1-yl)cyclopropane are still under development, related research on the Rhodium-catalyzed asymmetric ring opening of VCPs shows that achieving high stereocontrol during the ring-cleavage event is feasible with chiral catalysts. nih.gov
Copolymerization with Other Monomers for Tunable Macromolecular Properties
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy for creating materials with properties that can be finely tuned between those of the respective homopolymers. Cyclopropane derivatives can be copolymerized with conventional vinyl monomers to introduce unique structural features into the polymer backbone.
A notable example is the copolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (BCVCP) with methyl methacrylate (MMA). The polymerization method significantly influences the resulting copolymer structure.
Controlled Radical Polymerization (ATRP) : Using an atom transfer radical polymerization (ATRP) approach with a copper catalyst, the copolymerization proceeds with a predominant 1,5-ring-opening of the BCVCP monomer. This results in a linear polymer with carbon-carbon double bonds integrated into the main chain.
Conventional Free Radical Polymerization : In contrast, conventional free radical copolymerization of BCVCP and MMA leads to a polymer where the cyclopropane ring largely remains intact, incorporated as a pendant group.
This ability to direct the polymerization pathway allows for the synthesis of copolymers with either in-chain unsaturation and functional groups (from ROP) or pendant cyclic moieties (from vinyl polymerization), enabling precise control over the final macromolecular properties.
| Polymerization Method | Catalyst/Initiator | Primary Structure of BCVCP Unit | Resulting Polymer Feature | Reference |
|---|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | CuBr / Me₆-TREN | 1,5-Ring Opening | >C=C< in polymer main chain | |
| Conventional Free Radical Polymerization | AIBN | Pendant Cyclopropane Ring | Cyclic rings off the main chain |
Elucidating the Influence of Cyclopropane Moiety on Polymer Chain Conformation and Overall Macromolecular Architecture
The incorporation of the rigid and compact cyclopropane ring into a polymer backbone has a profound impact on the polymer's chain conformation and bulk properties. Unlike flexible aliphatic chains, the cyclopropane unit introduces a point of rigidity that can disrupt chain packing and affect crystallinity.
Studies on polyesters have shown that incorporating a cyclopropane backbone leads to amorphous materials, whereas comparable polymers made with the more flexible 1,4-butanediol are extensively crystalline. researchgate.net By creating copolymers with varying ratios of cyclopropane and butanediol monomers, the crystallinity of the resulting material can be effectively tuned. researchgate.net This control over crystallinity directly influences the mechanical properties of the polymer. Generally, increasing the cyclopropane content leads to a decrease in the ultimate tensile strength (UTS) and Young's modulus (E) due to the reduction in crystallinity. researchgate.netchemrxiv.org
The cyclopropane moiety also affects the thermal properties of the polymer. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is sensitive to the presence of these rings. Research on the cyclopropanation of syndiotactic 1,2-polybutadiene has shown that the Tg of the polymer changes depending on the degree of functionalization with cyclopropane groups. researchgate.net This demonstrates that the cyclopropane unit is a valuable structural element for manipulating the thermomechanical properties of polymers.
| Property | Observation | Reason | Reference |
|---|---|---|---|
| Crystallinity | Decreases with increasing cyclopropane content | Rigid ring structure disrupts polymer chain packing | researchgate.netchemrxiv.org |
| Ultimate Tensile Strength (UTS) | Decreases with increasing cyclopropane content | Associated with lower crystallinity | researchgate.netchemrxiv.org |
| Young's Modulus (E) | Decreases with increasing cyclopropane content | Associated with lower crystallinity | researchgate.netchemrxiv.org |
| Glass Transition Temperature (Tg) | Can be tuned by the degree of cyclopropanation | Rigid structure alters chain mobility | researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
(2-Methylprop-2-en-1-yl)cyclopropane and related vinylcyclopropanes are exceptionally useful building blocks in organic synthesis. rsc.orgrsc.org The inherent ring strain of the cyclopropane (B1198618) ring, combined with the adjacent vinyl group, allows for a variety of ring-opening and rearrangement reactions. These transformations are often catalyzed by transition metals, which can proceed via the formation of dipole intermediates. rsc.orgscispace.com This capacity to generate reactive dipoles makes VCPs like this compound appealing substrates for developing cycloaddition reactions, providing access to a wide range of more complex molecular structures. rsc.org The versatility of VCPs is demonstrated by their use in synthesizing valuable functional groups and their incorporation into the frameworks of intricate natural products and drug molecules. researchgate.netresearchgate.net
The strategic placement of the methyl groups in this compound can influence the regioselectivity and stereoselectivity of its reactions, offering chemists precise control over the formation of new chemical bonds and stereocenters. The modular nature of VCP synthesis allows for the creation of diverse building blocks that can be used to construct complex molecules under mild conditions. researchgate.net
Access to Novel Carbocyclic and Heterocyclic Scaffolds through Cyclopropane Transformations
The transformations of this compound are a powerful tool for accessing a diverse array of carbocyclic and heterocyclic scaffolds. The vinylcyclopropane-cyclopentene rearrangement, a classic ring expansion reaction, converts the vinyl-substituted cyclopropane into a five-membered cyclopentene (B43876) ring. wikipedia.org This transformation can be initiated thermally, photochemically, or, more commonly for synthetic applications, through catalysis by transition metals like rhodium, nickel, or palladium. rsc.orgacs.org
Transition-metal-catalyzed cycloadditions are particularly effective, allowing VCPs to participate in reactions such as [3+2], [5+2], and [5+1] cycloadditions to form five-, seven-, and six-membered rings, respectively. pku.edu.cnnih.gov These reactions provide novel pathways to mono-, bi-, and polycyclic molecules that would be challenging to synthesize through other means. pku.edu.cn For example, the reaction of a VCP with an alkene or alkyne can lead to the formation of a cyclopentane (B165970) or cyclopentene ring, a structural motif common in many natural products. rsc.orgresearchgate.net
Furthermore, the ring-opening of VCPs can generate intermediates that react with dipolar reagents like aldehydes, imines, and nitrones to produce a wide variety of five- to nine-membered heterocyclic systems containing oxygen, nitrogen, or sulfur. pku.edu.cnrsc.orgdntb.gov.ua This strategy is noted for being atom-economical and sustainable for accessing diverse heterocyclic scaffolds. rsc.org
| Transformation Type | Reactant Partner | Resulting Scaffold | Catalyst Example |
| Vinylcyclopropane-Cyclopentene Rearrangement | None (intramolecular) | Cyclopentene | Thermal, Rh(I) |
| [3+2] Cycloaddition | Alkenes, Alkynes | Cyclopentanes, Cyclopentenes | Rh(I), Ni(0), Pd(0) |
| [5+2] Cycloaddition | Alkynes, Allenes | Cycloheptenes, Bicyclo[5.3.0]decanes | Rh(I), Ru(II) |
| [5+1] Cycloaddition | Carbon Monoxide (CO) | Cyclohexenones | Rh(I) |
| Hetero-Cycloaddition | Aldehydes, Imines | Tetrahydrofurans, Pyrrolidines | Lewis Acids, Pd(0) |
Synthesis of Chiral Compounds and Enantioenriched Intermediates for Medicinal and Agrochemical Research
The synthesis of single-enantiomer compounds is critical in medicinal and agrochemical research, as different enantiomers can have vastly different biological activities. This compound serves as a valuable precursor for creating chiral compounds and enantioenriched intermediates. ontosight.ai Catalytic asymmetric ring-opening reactions of VCPs provide an efficient method to access valuable chiral molecules with diverse functionalities. researchgate.net
The use of chiral catalysts, particularly those based on transition metals like rhodium and palladium complexed with chiral ligands, enables highly enantioselective transformations. pku.edu.cnresearchgate.net For instance, asymmetric Rh(I)-catalyzed [3+2] cycloadditions can produce bicyclic cyclopentene products with excellent enantioselectivities. pku.edu.cn Similarly, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions using VCPs can functionalize nucleophiles with high degrees of stereocontrol. researchgate.net
Biocatalysis, using engineered enzymes such as hemoproteins, also presents a powerful strategy for the stereoselective synthesis of chiral cyclopropanes. nih.govnih.gov These enzymatic methods can achieve high diastereo- and enantioselectivity, often under mild, environmentally friendly conditions, providing access to optically active building blocks for drug discovery. nih.govnih.gov Such chemoenzymatic strategies are valuable for generating libraries of chiral cyclopropane scaffolds for medicinal chemistry. nih.gov
Examples of Asymmetric Transformations:
Rhodium-catalyzed [3+2] Cycloaddition: Using chiral ligands like (R)-H8-BINAP to produce enantioenriched cyclopentenes. pku.edu.cn
Palladium-catalyzed Asymmetric Allylic Alkylation: Employing chiral phosphine (B1218219) ligands to achieve enantioselective functionalization of indoles and other nucleophiles. researchgate.net
Enzyme-catalyzed Cyclopropanation: Utilizing engineered myoglobin (B1173299) or cytochrome P450 variants to produce highly stereopure cyclopropyl (B3062369) ketones. nih.govnih.gov
Development of Cyclopropane-Containing Polymers with Tailored Mechanical Properties and Crystallinity
The incorporation of cyclopropane rings into polymer backbones is an effective strategy for manipulating the bulk properties of materials. Using monomers like this compound in polymerization reactions can lead to polymers with tailored mechanical properties and crystallinity. The inherent strain and rigid structure of the cyclopropane ring disrupt the regular packing of polymer chains, which in turn affects the material's characteristics. researchgate.net
Research has shown that incorporating cyclopropane groups into polymers like polyesters or polybutadienes can significantly reduce their crystallinity, often rendering them amorphous. researchgate.net This change from a semi-crystalline to an amorphous state has a direct impact on the mechanical properties of the polymer. For instance, in copolyesters, increasing the cyclopropane content leads to a decrease in the ultimate tensile strength (UTS) and Young's modulus (E). researchgate.net This provides a straightforward method for tuning these properties without complex synthetic modifications. researchgate.net
By controlling the degree of cyclopropanation or by copolymerizing cyclopropane-containing monomers with other monomers, it is possible to precisely control the final properties of the polymer, such as its glass transition temperature, thermal stability, and melt viscosity. researchgate.net This tunability is highly desirable for creating advanced materials for specific applications.
| Polymer System | Effect of Cyclopropane Incorporation | Impact on Properties |
| Polyesters | Decreased Crystallinity | Lower Ultimate Tensile Strength (UTS), Lower Young's Modulus (E) |
| Syndiotactic 1,2-Polybutadiene | Increased Amorphous Character | Altered glass transition point, viscosity, and thermal stability |
| Polystyrene Copolymers | Higher heat-physical properties | Improved thermal and mechanical characteristics compared to pure polystyrene |
Contribution to the Synthesis of Natural Product Analogues and Diversification Libraries
The cyclopropane motif is a key structural feature in a wide range of biologically active natural products, including terpenes, alkaloids, and fatty acids. rsc.orgrsc.org The unique three-dimensional structure imparted by the cyclopropane ring is often essential for the compound's biological function. Synthetic methodologies involving this compound and other VCPs are invaluable for the total synthesis of these complex natural products and their analogues. wikipedia.orgrsc.org The vinylcyclopropane-cyclopentene rearrangement, for example, has been a key step in the synthesis of natural products like aphidicolin (B1665134) and hirstuene. wikipedia.org
Beyond targeting specific natural products, these cyclopropane building blocks are instrumental in diversity-oriented synthesis (DOS). nih.gov DOS aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov Chemoenzymatic strategies can produce a collection of structurally diverse cyclopropane-containing scaffolds in enantiopure form, including core motifs found in drugs and natural products as well as entirely novel structures. nih.govnih.gov The ability to readily derivatize a core cyclopropane motif allows for the exploration of new chemical space, which is crucial for identifying new bioactive compounds. nih.govnih.gov
Q & A
What are the recommended synthetic routes for preparing (2-Methylprop-2-en-1-yl)cyclopropane, and how can reaction conditions be optimized for stereochemical control?
Basic Research Focus
The synthesis of cyclopropane derivatives often involves cyclopropanation reactions, such as the use of carbene insertion or transition-metal-catalyzed methods. For this compound, a plausible route includes the reaction of methacrylic acid derivatives with diazo compounds under controlled conditions. Key parameters to optimize include temperature (e.g., maintaining sub-0°C to prevent side reactions), solvent polarity (e.g., dichloromethane for stabilizing reactive intermediates), and catalyst choice (e.g., dirhodium complexes for stereoselectivity). Post-reaction characterization via -NMR and GC-MS can confirm regiochemistry and purity .
How can molecular dynamics simulations improve the prediction of conformational stability in this compound?
Advanced Research Focus
The strained cyclopropane ring requires force field parameter adjustments for accurate computational modeling. Studies on similar cyclopropane derivatives suggest modifying bonded parameters (e.g., bond angles, dihedrals) in force fields like OPLS-AA to better match quantum mechanics data. Hybrid force-matching ensembles can refine parameters for cyclopropane’s unique geometry, enabling simulations to predict strain-induced reactivity or torsional barriers. Validation against experimental X-ray or spectroscopic data is critical .
How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for cyclopropane derivatives?
Data Contradiction Analysis
Discrepancies between observed -NMR shifts and DFT-calculated values may arise from solvent effects, dynamic conformational averaging, or improper basis set selection. To resolve this:
- Perform variable-temperature NMR to assess conformational mobility.
- Recalculate chemical shifts using implicit solvent models (e.g., PCM) and higher-level basis sets (e.g., cc-pVTZ).
- Cross-validate with X-ray crystallography to confirm static geometries .
What crystallographic refinement strategies are effective for resolving cyclopropane ring distortions in X-ray structures?
Advanced Structural Analysis
The high ring strain in cyclopropanes can lead to ambiguous electron density maps. Using SHELXL for refinement:
- Apply restraints to bond lengths (target: ~1.51 Å for C-C bonds) and angles (target: ~60°).
- Employ TWIN commands if twinning is detected.
- Validate thermal displacement parameters (ADPs) with the Hirshfeld test to avoid overfitting .
How does the electronic structure of this compound influence its reactivity in ring-opening reactions?
Structure-Reactivity Relationship
The cyclopropane ring’s electron-deficient nature makes it susceptible to electrophilic attack. For example, protonation at the methyl-substituted carbon can lead to ring-opening via carbocation intermediates. Kinetic studies under acidic conditions (e.g., HCl in dioxane) combined with -NMR monitoring can track reaction pathways. Compare with analogs like 1,1-dimethylcyclopropane to isolate steric vs. electronic effects .
What analytical techniques are critical for characterizing thermal stability and decomposition pathways of this compound?
Advanced Stability Studies
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. For gas-phase stability, monitor vapor pressure changes via static or dynamic methods. GC-MS headspace analysis detects volatile byproducts (e.g., alkenes from retro-cyclopropanation). Compare results with computational pyrolysis models using software like Gaussian-NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
